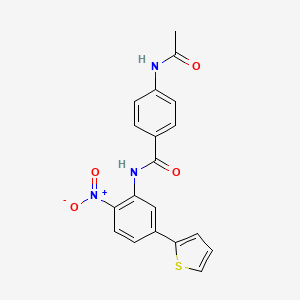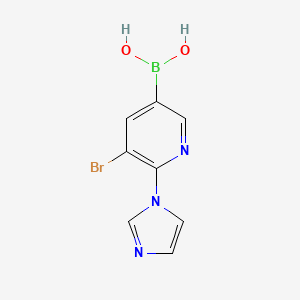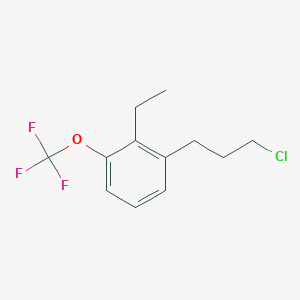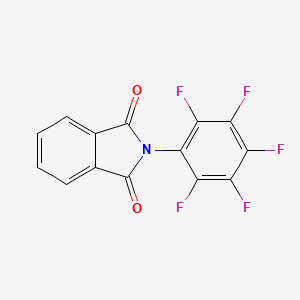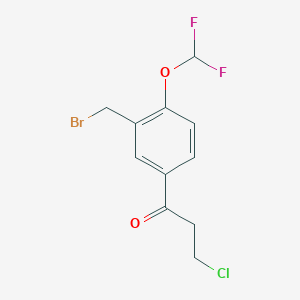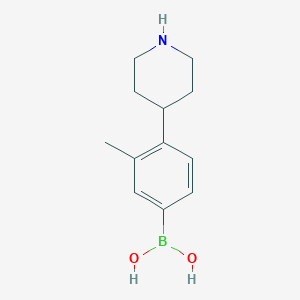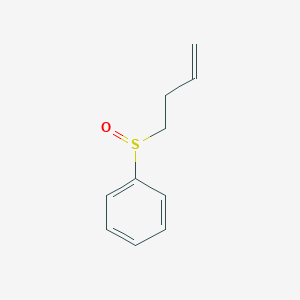
Cyclohexanecarboxylic acid, 1-bromo-2-oxo-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarboxylic acid, 1-bromo-2-oxo-, ethyl ester is an organic compound with the molecular formula C9H13BrO3 It is a derivative of cyclohexanecarboxylic acid, where the carboxylic acid group is esterified with ethanol, and the cyclohexane ring is substituted with a bromine atom and a keto group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexanecarboxylic acid, 1-bromo-2-oxo-, ethyl ester typically involves the bromination of cyclohexanecarboxylic acid followed by esterification. One common method is:
Bromination: Cyclohexanecarboxylic acid is treated with bromine in the presence of a catalyst such as iron or phosphorus tribromide to introduce the bromine atom at the desired position.
Esterification: The brominated product is then reacted with ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the production process.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of cyclohexanecarboxylic acid, 1-bromo-2-hydroxy-, ethyl ester.
Oxidation: Formation of cyclohexanecarboxylic acid derivatives with additional carboxyl groups.
Applications De Recherche Scientifique
Cyclohexanecarboxylic acid, 1-bromo-2-oxo-, ethyl ester has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cyclohexanecarboxylic acid, 1-bromo-2-oxo-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The bromine and keto groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can modify biological molecules. The ester group allows for easy hydrolysis, releasing the active acid form that can further interact with cellular components.
Comparaison Avec Des Composés Similaires
Cyclohexanecarboxylic acid, 1-bromo-2-oxo-, ethyl ester can be compared with other similar compounds such as:
Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester: Lacks the bromine atom, leading to different reactivity and applications.
Cyclohexanecarboxylic acid, 2-oxo-1-(2-oxopropyl)-, ethyl ester:
Cyclohexanecarboxylic acid, 2-methyl-4-oxo-, ethyl ester: The presence of a methyl group changes its steric and electronic characteristics.
These comparisons highlight the unique features of this compound, such as its bromine substitution and specific reactivity patterns.
Propriétés
Numéro CAS |
34243-82-8 |
|---|---|
Formule moléculaire |
C9H13BrO3 |
Poids moléculaire |
249.10 g/mol |
Nom IUPAC |
ethyl 1-bromo-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H13BrO3/c1-2-13-8(12)9(10)6-4-3-5-7(9)11/h2-6H2,1H3 |
Clé InChI |
VFRJVMPRKVAFST-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCCCC1=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




